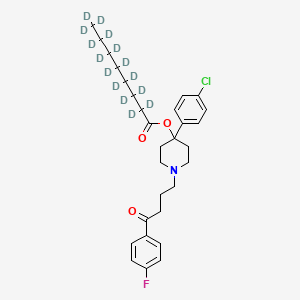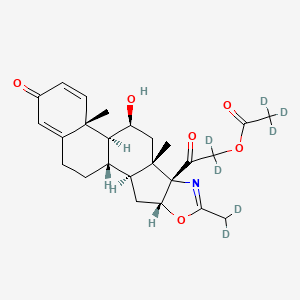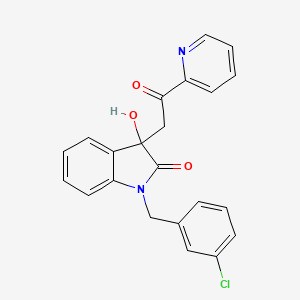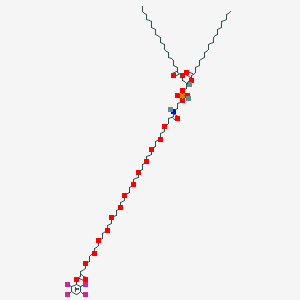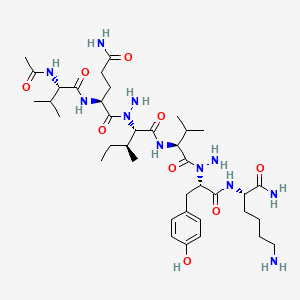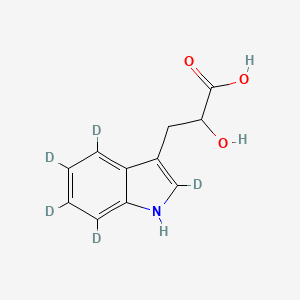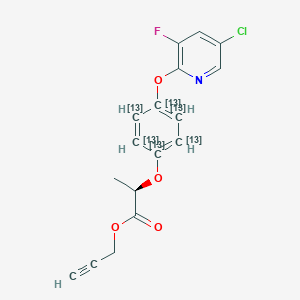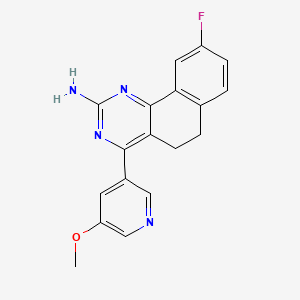
NF-|EB-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NF-|EB-IN-4 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and ultraviolet irradiation. This compound has garnered significant interest due to its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions where the NF-κB pathway is dysregulated.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NF-|EB-IN-4 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the Core Structure: This step involves the construction of the core structure of this compound through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure to enhance its inhibitory activity. These modifications are achieved through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Optimizing these parameters to maximize the reaction rate and yield.
Catalysts and Solvents: Selecting appropriate catalysts and solvents to facilitate the reactions and improve efficiency.
Purification Techniques: Employing large-scale purification methods such as distillation, crystallization, and industrial chromatography.
化学反応の分析
Types of Reactions
NF-|EB-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and acyl chlorides are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学的研究の応用
NF-|EB-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-κB pathway and its role in various chemical processes.
Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.
作用機序
NF-|EB-IN-4 exerts its effects by inhibiting the NF-κB pathway. The compound binds to specific molecular targets within the pathway, preventing the activation and translocation of NF-κB to the nucleus. This inhibition blocks the transcription of genes involved in inflammation, immune response, and cell proliferation. Key molecular targets include:
IκB Kinase (IKK): this compound inhibits the activity of IKK, preventing the phosphorylation and degradation of IκB, an inhibitor of NF-κB.
NF-κB Subunits: The compound directly interacts with NF-κB subunits, preventing their activation and nuclear translocation.
類似化合物との比較
NF-|EB-IN-4 is unique compared to other NF-κB inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:
Mollugin Derivatives: These compounds also inhibit the NF-κB pathway but have different chemical structures and potency levels.
Sulfasalazine: A drug repurposed for its NF-κB inhibitory activity, commonly used in treating inflammatory bowel disease.
Aspirin and Salicylate: Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit NF-κB through different mechanisms.
This compound stands out due to its high specificity and potency in inhibiting the NF-κB pathway, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C18H15FN4O |
|---|---|
分子量 |
322.3 g/mol |
IUPAC名 |
9-fluoro-4-(5-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C18H15FN4O/c1-24-13-6-11(8-21-9-13)16-14-5-3-10-2-4-12(19)7-15(10)17(14)23-18(20)22-16/h2,4,6-9H,3,5H2,1H3,(H2,20,22,23) |
InChIキー |
FXSXXEDKCSJAQA-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1)C2=C3CCC4=C(C3=NC(=N2)N)C=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





